Methyl 4-amino-3-isopropylbenzoate
Description
Methyl 4-amino-3-isopropylbenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with an amino group (-NH₂) at the para position and an isopropyl group (-CH(CH₃)₂) at the meta position. Its molecular formula is C₁₁H₁₅NO₂, with a molar mass of 193.24 g/mol. The amino group confers basicity and hydrogen-bonding capacity, while the isopropyl group enhances lipophilicity and steric bulk.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 4-amino-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-7(2)9-6-8(11(13)14-3)4-5-10(9)12/h4-7H,12H2,1-3H3 |
InChI Key |
WCHJAZZGNMBGSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-isopropylbenzoate typically involves the esterification of 4-amino-3-isopropylbenzoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of phase transfer catalysts can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-isopropylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Methyl 4-amino-3-isopropylbenzyl alcohol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methyl 4-amino-3-isopropylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-isopropylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino group allows for hydrogen bonding interactions, while the ester group can undergo hydrolysis to release the active form of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs include:
Key Observations :
- Amino Group Impact: The amino group in this compound increases polarity compared to non-amino analogs (e.g., Methyl 4-isopropylbenzoate), enhancing solubility in polar solvents like ethanol or water (with pH adjustment). However, steric hindrance from the isopropyl group may reduce reactivity in nucleophilic substitutions .
- Lipophilicity: The isopropyl group increases logP (octanol-water partition coefficient) relative to Methyl 3-aminobenzoate, suggesting better membrane permeability in biological systems.
Physical and Chemical Properties
Table 1: Comparative Physicochemical Properties

Key Findings :
- Volatility: this compound is less volatile than diterpene methyl esters (e.g., sandaracopimaric acid methyl ester) due to its smaller size but retains moderate volatility for GC analysis .
- Solubility: Unlike diterpene esters (lipophilic), the amino group enables partial aqueous solubility, critical for drug formulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

